4-(4-Bromophenyl)-1-methyl-1H-imidazole
Overview
Description
4-(4-Bromophenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Mechanism of Action
Target of Action
Related compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins in Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
Molecular docking studies on related compounds have shown that they can bind to specific proteins in the target organisms, leading to inhibition of essential biological processes . The binding is characterized by a lower binding free energy, indicating a strong interaction between the compound and its target .
Biochemical Pathways
Related compounds have been shown to inhibit the growth of leishmania and plasmodium species, suggesting that they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
The lipophilic character of related compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Related compounds have shown significant inhibition effects against leishmania and plasmodium species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and glyoxal.
Formation of Imidazole Ring: The 4-bromoaniline reacts with glyoxal in the presence of ammonium acetate to form the imidazole ring.
Methylation: The resulting imidazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Nitration: 4-(4-Nitrophenyl)-1-methyl-1H-imidazole
Sulfonation: 4-(4-Sulfonylphenyl)-1-methyl-1H-imidazole
Halogenation: 4-(4-Chlorophenyl)-1-methyl-1H-imidazole
Nucleophilic Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(4-Bromophenyl)-1-methyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
4-(4-Chlorophenyl)-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-(4-Fluorophenyl)-1-methyl-1H-imidazole:
4-(4-Methylphenyl)-1-methyl-1H-imidazole: The presence of a methyl group instead of bromine results in different chemical behavior and uses.
These comparisons show that the presence of the bromine atom in this compound imparts unique properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAMFSRWIZVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692923 | |
Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136350-70-4 | |
Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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